N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide is a heterocyclic compound featuring a benzofuran moiety linked to a pyridine-sulfonamide scaffold via a hydroxypropyl chain.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(16-10-12-4-1-2-6-15(12)22-16)7-9-18-23(20,21)13-5-3-8-17-11-13/h1-6,8,10-11,14,18-19H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNYDZALHORKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate. The hydroxypropyl chain can be introduced via a Grignard reaction, followed by the sulfonamide group attachment through sulfonyl chloride intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Industrial Production Methods
Optimization of reaction conditions is crucial for industrial production, focusing on yield and purity through techniques such as recrystallization or chromatography.
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology
- Enzyme Inhibition Studies : N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide has been investigated for its potential as an enzyme inhibitor. Studies suggest it may modulate specific biological pathways, impacting cellular processes.
Medicine
- Therapeutic Potential : Research indicates that this compound may have applications in treating diseases such as cancer and bacterial infections. Preliminary studies show promising results in inhibiting tumor growth and bacterial proliferation.
Case Study 1: Enzyme Inhibition
A study published in Drug Target Insights explored the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The compound demonstrated significant inhibition rates compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antibacterial Activity
In another investigation, researchers evaluated the antibacterial properties of the compound against several pathogenic bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against resistant strains .
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This dual action can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Benzofuran Moieties
The compound 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide () shares the benzofuran group but replaces the pyridine-sulfonamide with a quinoline-carbohydrazide system. Key differences include:
- Biological Activity: The quinoline derivative exhibits antimicrobial and antitubercular activity (MIC: 6.25 µg/mL against Mycobacterium tuberculosis), attributed to its extended π-conjugated system and hydrogen-bonding capacity .
- Computational Metrics: Molecular docking studies suggest stronger binding affinity of the quinoline analog to M. tuberculosis enoyl-ACP reductase compared to simpler sulfonamides .
Sulfonamide-Based Herbicides ()
Sulfonamide derivatives such as cinosulfuron and azimsulfuron are herbicidal agents. While these lack the benzofuran group, their sulfonamide-pyrimidine/benzene cores share structural parallels with the target compound:
- Functional Groups: Cinosulfuron features a triazine-sulfonamide system, whereas azimsulfuron incorporates a pyrimidine-sulfonamide. Both rely on sulfonamide’s hydrogen-bonding for enzyme inhibition (e.g., acetolactate synthase in plants) .
- Applications : Unlike the target compound, these are explicitly used as herbicides, suggesting divergent biological targets despite structural overlap .
| Feature | Target Compound | Cinosulfuron () |
|---|---|---|
| Core Structure | Benzofuran-pyridine-sulfonamide | Triazine-pyrimidine-sulfonamide |
| Primary Use | Undefined (potential antimicrobial) | Herbicide |
Pyridine-Containing Heterocycles ()
Compounds like N-2-pyridyl–3-oxobutanamide derivatives emphasize pyridine’s role in heterocyclic synthesis. Although lacking sulfonamide groups, their synthetic routes (e.g., cyclocondensation) may inform the preparation of the target compound:
Research Findings and Gaps
- However, empirical data are lacking.
- Synthetic Challenges : The hydroxypropyl chain may introduce steric hindrance during synthesis, differing from the linear structures in and .
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound is defined by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₆N₂O₄S
- Molecular Weight : 332.4 g/mol
The synthesis typically involves multi-step organic reactions starting from a benzofuran core, which can be synthesized through cyclization methods. The hydroxypropyl chain is introduced via Grignard reactions, followed by the attachment of the sulfonamide group using sulfonyl chlorides .
Antimicrobial Properties
Research indicates that compounds with a pyridine nucleus, especially those containing additional heterocycles like benzofuran, exhibit significant antimicrobial and antiviral activities. The presence of functional groups such as sulfonamides enhances these properties. Studies have shown that related pyridine compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μg/mL .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine derivatives | 2.18 - 3.08 | S. aureus, E. coli |
Antiviral Activity
The compound's potential as an antiviral agent has also been explored, particularly in the context of emerging viral infections such as SARS-CoV-2. The incorporation of hydroxyl and sulfonamide groups is believed to enhance binding affinity to viral proteins, thus inhibiting replication .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound could modulate receptors associated with viral entry or replication.
- Oxidative Stress Response : Its structure allows it to participate in redox reactions that may disrupt cellular processes in pathogens.
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility in biological applications:
- A study published in PMC reviewed various pyridine compounds and their enhanced biological activities due to structural modifications, noting that the addition of benzofuran significantly improved antimicrobial efficacy .
- Another investigation focused on the synthesis of related compounds and their biological evaluation against multiple strains of bacteria and fungi, underscoring the importance of structural diversity in enhancing activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide, and what reaction conditions optimize yield?
- The compound can be synthesized via multi-step reactions involving benzofuran derivatives and sulfonamide precursors. A typical approach involves coupling 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted intermediates in ethanol under reflux, catalyzed by glacial acetic acid (10% v/v) to promote condensation . Purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometry (e.g., 1:1.5 molar ratio of hydrazide to isatin derivatives) and controlled temperature (70–80°C) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran, hydroxypropyl, and sulfonamide moieties. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) . X-ray crystallography, though less common, resolves stereochemical details in crystalline forms .
Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?
- Standard in vitro assays include:
- Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values determined using serial dilutions (1–128 µg/mL) .
- Mycobacterial growth inhibition for antitubercular activity, tested against M. tuberculosis H37Rv strains in Middlebrook 7H9 media .
- Fungal susceptibility testing (e.g., C. albicans) via agar diffusion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Rational modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the pyridine ring to improve target binding or replace the hydroxypropyl chain with hydrophobic substituents to enhance membrane permeability .
- Comparative assays : Synthesize analogs (e.g., benzofuran-to-thiophene substitutions) and test against isogenic bacterial strains to identify critical pharmacophores .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across independent labs using standardized protocols (CLSI guidelines) to rule out false positives from batch variability .
- Target deconvolution : Employ CRISPRi knockdown or proteomic profiling (e.g., thermal shift assays) to confirm on-target effects .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .
Q. How can the compound’s pharmacokinetic properties be systematically evaluated?
- ADME profiling :
- Absorption: Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
- Metabolism: Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major metabolites via LC-MS/MS .
- Excretion: Radiolabeled compound tracking in rodent models to quantify renal/hepatic clearance .
Q. What methodologies are suitable for investigating its mechanism of action at the molecular level?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified bacterial targets (e.g., DNA gyrase) .
- Transcriptomic analysis : RNA-seq of treated vs. untreated M. tuberculosis to identify dysregulated pathways (e.g., cell wall biosynthesis) .
- Fluorescence polarization : Assess inhibition of protein-DNA interactions (e.g., topoisomerase IV) .
Q. How can stability and degradation profiles be rigorously characterized under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions, followed by HPLC-UV to quantify degradation products .
- Long-term stability : Store at 25°C/60% RH and 40°C/75% RH for 6 months, with periodic sampling to monitor potency loss .
Methodological Considerations Table
| Research Objective | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Reflux condensation, column chromatography | Catalyst (glacial acetic acid), solvent (ethanol), purity >95% | |
| Structural Elucidation | ¹H/¹³C NMR, X-ray crystallography | Crystallization solvent (e.g., DMSO/water), resolution <1.8 Å | |
| Antimicrobial Screening | Broth microdilution, agar diffusion | Inoculum size (~1 × 10⁵ CFU/mL), incubation time (18–24 hr) | |
| Target Identification | SPR, thermal shift assays | Ligand concentration (10–500 µM), temperature ramp (25–95°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
